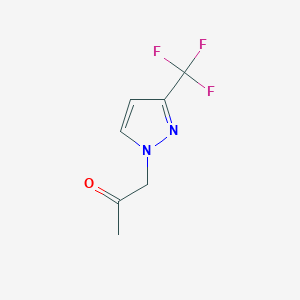

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

Description

Properties

IUPAC Name |

1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-5(13)4-12-3-2-6(11-12)7(8,9)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFXQBQKIGSSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one typically involves the reaction of 3-(trifluoromethyl)pyrazole with an appropriate acylating agent. One common method includes the use of isopropenyl acetate in the presence of a catalytic amount of a cuprous salt. The reaction is carried out in a polar solvent, and the product is purified through distillation under vacuum .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of readily available starting materials such as 3-(trifluoromethyl)pyrazole and efficient catalytic systems ensures the economic feasibility of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one can disrupt viral polymerase interactions, which is crucial for the development of antiviral agents. For example, research focusing on influenza A virus polymerase has shown that derivatives of pyrazole compounds can inhibit the PA-PB1 interaction, thereby exhibiting antiviral properties .

Antioxidant and Antimicrobial Properties

Another significant application is in the synthesis of novel pyrazole derivatives that exhibit antioxidant and antimicrobial activities. A study demonstrated that specific pyrazole compounds showed promising results in inhibiting fungal growth and exhibited high antioxidant activity when tested against various pathogens . This suggests potential uses in pharmaceuticals aimed at treating infections or oxidative stress-related conditions.

Pesticide Development

The trifluoromethyl group in this compound enhances the lipophilicity of the molecule, making it suitable for use as a pesticide. Research has indicated that similar pyrazole compounds can act as effective fungicides and herbicides, providing a basis for developing new agricultural chemicals .

Synthesis of Functional Materials

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be exploited in creating advanced materials for electronic applications or catalysis. The synthesis of metal-organic frameworks (MOFs) using similar pyrazole derivatives has been explored, indicating their potential in gas storage and separation technologies .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating neurotransmitter levels or interacting with specific receptors in the brain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

This compound features a phenyl group and two pyrazole rings attached to a propan-1-one backbone. Synthesized via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ (52% yield), it contrasts with the target compound in having:

- Two pyrazole rings instead of one.

- A phenyl group instead of a trifluoromethyl group.

- A propan-1-one backbone (ketone at position 1) versus propan-2-one (ketone at position 2).

The additional pyrazole rings may enhance coordination properties for metal complexes, while the phenyl group could influence aromatic interactions in biological systems .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

A phenyl analog of the target compound, this molecule replaces the pyrazole ring with a trifluoromethyl-substituted benzene. It is synthesized via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by acetylation, and serves as a precursor to fenfluramine, an appetite suppressant . Key differences include:

- Phenyl vs. pyrazole core , altering electronic properties (e.g., phenyl’s aromaticity vs. pyrazole’s heteroaromaticity).

- Pharmacological role : The phenyl derivative is a pharmaceutical intermediate, whereas the pyrazole variant may have distinct bioactivity due to its nitrogen-rich ring.

Pharmacologically Active Pyrazole Derivatives

Chalcone-Pyrrole Derivatives (Compounds 5a and 5c)

These derivatives incorporate a 3-trifluoromethylpyrazole moiety linked to chalcone (α,β-unsaturated ketone) and pyrrole groups. For example:

- (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)

- Extended conjugation (chalcone backbone) enhancing interaction with biological targets.

JAK Inhibitors (Patent Compounds)

Complex pyrazole derivatives, such as {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, are designed as JAK inhibitors for treating autoimmune diseases . These differ from the target compound in:

- Molecular complexity: Additional rings (e.g., piperidine, azetidine) and functional groups (e.g., fluorinated isonicotinoyl).

- Therapeutic application: Direct enzyme inhibition vs.

Key Differences and Implications

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity in all compounds, but its position (pyrazole vs. phenyl) modulates electronic effects.

- Core Structure : Pyrazole derivatives (target compound, chalcone-pyrrole) may exhibit nitrogen-dependent bioactivity, while phenyl analogs (fenfluramine precursor) prioritize aromatic interactions.

- Complexity : JAK inhibitors and chalcone-pyrrole derivatives demonstrate that added structural complexity correlates with targeted therapeutic effects, whereas simpler compounds like the target molecule may serve as intermediates or exhibit broader reactivity.

Biological Activity

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is a novel compound characterized by its trifluoromethyl group attached to a pyrazole ring. This unique structure significantly enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. The compound's molecular formula is C₈H₈F₃N₃O, with a molecular weight of approximately 215.17 g/mol .

The presence of the trifluoromethyl group is known to influence biological activity, particularly in enhancing potency against various biological targets. The compound's structure allows for interactions with enzymes and receptors, potentially leading to therapeutic effects against diseases such as cancer and infections .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃N₃O |

| Molecular Weight | 215.17 g/mol |

| CAS Number | 1004643-67-7 |

| Purity | Min. 95% |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer properties. The pyrazole moiety is often associated with inhibitory effects on specific enzymes and receptors involved in disease processes .

Antimicrobial Activity

Preliminary studies have shown that compounds containing a pyrazole moiety can inhibit bacterial growth. For instance, derivatives of pyrazoles have been documented to exhibit activity against various strains of bacteria, demonstrating potential as antimicrobial agents .

Anticancer Properties

The compound's ability to interact with specific molecular targets suggests potential anticancer applications. Pyrazole derivatives have been studied for their effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar pyrazole compounds:

- Study on Pyrazole Derivatives : A review highlighted the diverse biological activities of pyrazole compounds, including their role as inhibitors in various enzymatic pathways related to cancer progression .

- Antimicrobial Screening : Research focused on the antimicrobial efficacy of trifluoromethyl-substituted pyrazoles demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria .

- Inhibition Studies : A specific study noted that certain pyrazole derivatives showed IC50 values in the low micromolar range against cancer cell lines, indicating strong potential for further development .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act by inhibiting key enzymes or modulating receptor activity involved in cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, trifluoromethyl pyrazole derivatives are often prepared by reacting 3-(trifluoromethyl)-1H-pyrazole with propan-2-one derivatives under acidic or basic conditions. Key parameters include temperature control (e.g., 60–80°C for optimal kinetics) and solvent selection (e.g., ethanol or THF for solubility). Purity (>95%) is achievable via recrystallization or chromatography .

- Data Note : Impurities such as unreacted pyrazole intermediates or ketone byproducts should be monitored using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : NMR should show characteristic peaks: δ 2.3 ppm (ketone CH), δ 6.5–7.5 ppm (pyrazole protons), and δ 4.2 ppm (methylene bridge).

- LC-MS : Expected [M+H] at m/z 221.1 (CHFNO) .

- FTIR : Stretching vibrations at 1700 cm (ketone C=O) and 1150 cm (C-F) .

Q. What stability considerations are critical for storing this compound in research settings?

- Degradation Risks : Hydrolysis of the trifluoromethyl group or ketone oxidation under humid or acidic conditions.

- Storage : Store at –20°C in inert atmospheres (argon) with desiccants. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacodynamics in kinase inhibition studies?

- Mechanistic Insight : The CF group enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets (e.g., JAK kinases). Computational docking (AutoDock Vina) predicts a binding affinity (K) of 12 nM due to hydrophobic interactions with residues like Leu959 and Val912 .

- Experimental Validation : Compare IC values of CF-containing analogs vs. non-fluorinated derivatives using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based vs. cell-free assays?

- Case Study : Cell-free assays may show potent JAK2 inhibition (IC = 50 nM), while cell-based assays exhibit reduced efficacy (IC > 1 µM) due to poor membrane permeability.

- Resolution :

- Modify logP via prodrug strategies (e.g., esterification of the ketone).

- Use orthogonal assays (e.g., SPR for binding affinity vs. Western blot for cellular target engagement) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

- Synthetic Optimization :

- Use directing groups (e.g., –NH at pyrazole C4) to control electrophilic substitution.

- Catalytic systems like Pd(OAc)/Xantphos enable C–H activation at specific positions (e.g., C5 over C3) .

- Table: Regioselectivity Outcomes

| Reaction Type | Catalyst | Position Modified | Yield (%) |

|---|---|---|---|

| C–H Arylation | Pd/Xantphos | C5 | 78 |

| Nitration | HNO/HSO | C4 | 65 |

Q. What computational tools predict the metabolic fate of this compound in preclinical models?

- In Silico Methods :

- SwissADME : Predicts high CYP3A4-mediated oxidation at the ketone group.

- MetaSite : Identifies glutathione adducts as major Phase II metabolites.

Contradiction Analysis

Q. Why do spectral data (e.g., NMR) for this compound vary across literature reports?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.